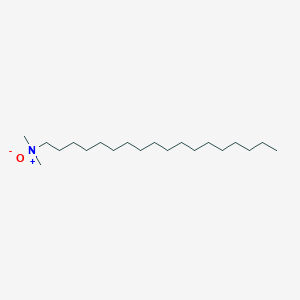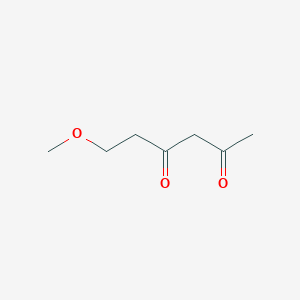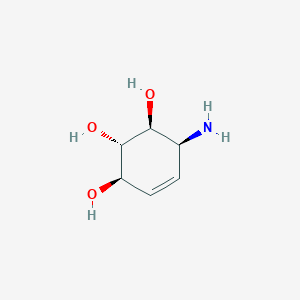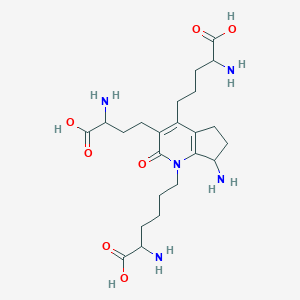
Oxodesmosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxodesmosine is a naturally occurring compound that has gained attention in recent years due to its potential applications in scientific research. It is a member of the desmosine family of compounds, which are known for their elastin cross-linking properties. Oxodesmosine is of particular interest due to its unique structure and potential as a tool for studying elastin cross-linking and related processes.
Wirkmechanismus
The mechanism of action of oxodesmosine is not completely understood, but it is believed to involve the formation of cross-links between elastin molecules. These cross-links are thought to increase tissue elasticity and strength, and may play a role in preventing tissue damage and disease.
Biochemische Und Physiologische Effekte
Oxodesmosine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the tensile strength of elastin fibers, and may play a role in preventing tissue damage and disease. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which may also contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using oxodesmosine in lab experiments is its ability to cross-link elastin fibers, which can be useful for studying the properties of elastin and related processes. However, there are also some limitations to using oxodesmosine. For example, it may be difficult to obtain high purity oxodesmosine, and the compound may be unstable under certain conditions.
Zukünftige Richtungen
There are a number of potential future directions for research on oxodesmosine. One area of interest is in the development of new methods for synthesizing and purifying the compound. In addition, there is potential for using oxodesmosine in the development of new therapies for diseases related to elastin cross-linking, such as emphysema and pulmonary fibrosis. Finally, further research is needed to fully understand the mechanism of action of oxodesmosine and its potential applications in scientific research.
Synthesemethoden
Oxodesmosine can be synthesized through a variety of methods, including chemical synthesis and isolation from natural sources. One common method involves the reaction of desmosine with hydrogen peroxide, which results in the formation of oxodesmosine. This method is relatively simple and yields high purity oxodesmosine.
Wissenschaftliche Forschungsanwendungen
Oxodesmosine has a wide range of potential applications in scientific research. One area of interest is in the study of elastin cross-linking and related processes. Elastin is a key component of many tissues, including the lungs, skin, and blood vessels. Cross-linking of elastin is important for maintaining tissue integrity and elasticity, and abnormalities in elastin cross-linking have been implicated in a variety of diseases.
Eigenschaften
CAS-Nummer |
147044-49-3 |
|---|---|
Produktname |
Oxodesmosine |
Molekularformel |
C23H37N5O7 |
Molekulargewicht |
495.6 g/mol |
IUPAC-Name |
2-amino-6-[7-amino-4-(4-amino-4-carboxybutyl)-3-(3-amino-3-carboxypropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[b]pyridin-1-yl]hexanoic acid |
InChI |
InChI=1S/C23H37N5O7/c24-15-9-7-13-12(4-3-6-17(26)22(32)33)14(8-10-18(27)23(34)35)20(29)28(19(13)15)11-2-1-5-16(25)21(30)31/h15-18H,1-11,24-27H2,(H,30,31)(H,32,33)(H,34,35) |
InChI-Schlüssel |
XCVXVCOTBDDAOR-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1N)N(C(=O)C(=C2CCCC(C(=O)O)N)CCC(C(=O)O)N)CCCCC(C(=O)O)N |
Kanonische SMILES |
C1CC2=C(C1N)N(C(=O)C(=C2CCCC(C(=O)O)N)CCC(C(=O)O)N)CCCCC(C(=O)O)N |
Synonyme |
oxodesmosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




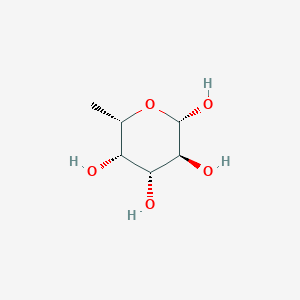
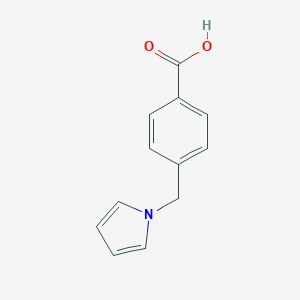

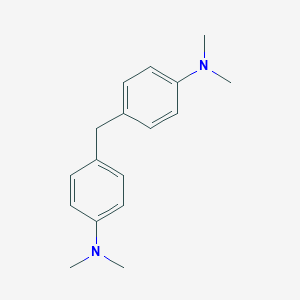
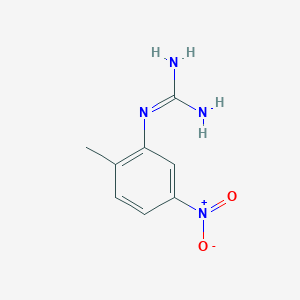
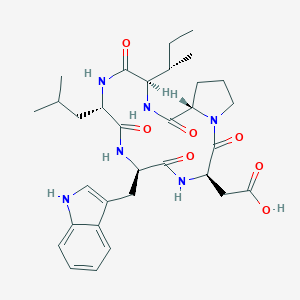
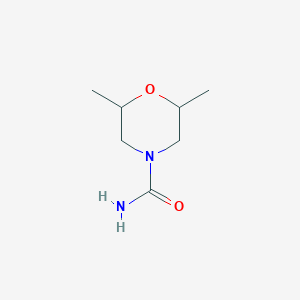
![Furo[2,3-c]pyridine-2-methanamine](/img/structure/B136801.png)


